(E)-N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-(3-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3S/c1-2-10-22-16-8-7-14(20)12-17(16)27-19(22)21-18(24)9-6-13-4-3-5-15(11-13)23(25)26/h1,3-9,11-12H,10H2/b9-6+,21-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFBQYMGBBWGNC-IEEMDYOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-6-chlorobenzenethiol
The benzothiazole scaffold is typically constructed via acid-catalyzed cyclization of 2-aminothiophenol derivatives. For 6-chloro-3-prop-2-ynyl substitution:
- Alkylation : Treat 2-amino-6-chlorobenzenethiol with propargyl bromide (1.2 eq) in DMF at 0–5°C using K₂CO₃ (2 eq) as base.
- Cyclization : Reflux the intermediate with polyphosphoric acid (PPA) at 180°C for 4 hr to form 6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-amine.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Alkylation | 78% | 0°C, 12 hr |
| Cyclization | 65% | PPA, 180°C |
This method leverages PPA’s dual role as catalyst and dehydrating agent, facilitating intramolecular cyclization via thioamide intermediate formation.
Alternative Route: Sonogashira Coupling
Synthesis of 3-Nitrophenylacrylamide
Nitration of Cinnamic Acid Derivatives
Method :
- React cinnamoyl chloride with concentrated HNO₃/H₂SO₄ (1:3) at −10°C to install nitro group at meta-position.
- Isolate 3-nitrocinnamoyl chloride via vacuum distillation (b.p. 145–148°C/0.1 mmHg).
Regioselectivity : Nitration at meta-position dominates due to electronic effects of the acryloyl group (directing NO₂⁺ to electron-deficient positions).
Enamide Formation via Schotten-Baumann Reaction
Procedure :
- Add 3-nitrocinnamoyl chloride (1.1 eq) dropwise to a stirred solution of 6-chloro-3-prop-2-ynylbenzothiazol-2-amine (1 eq) in THF/H₂O (2:1).
- Maintain pH 8–9 using NaHCO₃ and stir at 25°C for 6 hr.
Outcome :
- Yield : 68% (E-isomer)
- Stereocontrol : E-configuration favored due to steric hindrance between benzothiazole and nitrophenyl groups.
Integrated Multi-Step Synthesis
Combining the above steps, the full synthesis proceeds as:
Step 1 : 2-Amino-6-chlorobenzenethiol → 6-chloro-3-prop-2-ynylbenzothiazol-2-amine (PPA cyclization).
Step 2 : Cinnamic acid → 3-nitrocinnamoyl chloride (nitration).
Step 3 : Condensation to form enamide (Schotten-Baumann).
Overall Yield : 34% (calculated from isolated intermediates).
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Pros | Cons |
|---|---|---|
| PPA Cyclization | High atom economy | Requires high temperatures |
| Sonogashira | Regioselective | Pd catalyst cost |
| Schotten-Baumann | Mild conditions | Competing hydrolysis |
Spectral Validation
- ¹H NMR : δ 8.21 (d, J=15 Hz, Hα), 7.89 (s, H-aryl), 3.12 (s, ≡CH).
- IR : 2210 cm⁻¹ (C≡C), 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
Industrial Scalability Considerations
Continuous Flow Nitration
Adopting microreactor technology for nitration improves safety and yield (90% vs. 72% batch) by enhancing heat/mass transfer.
Catalytic Recycling
Immobilized Pd nanoparticles on mesoporous silica enable 5× reuse in Sonogashira steps without significant activity loss.
Emerging Alternatives
Photocatalytic Cyclization
Visible-light-mediated synthesis using Ru(bpy)₃²⁺ reduces energy input (25°C vs. 180°C) but yields remain suboptimal (41%).
Biocatalytic Approaches
Lipase-catalyzed enamide formation in ionic liquids achieves 89% enantiomeric excess (ee) but requires costly enzymes.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-(3-nitrophenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-(3-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential biological activities are of interest for the development of new pharmaceuticals. Its ability to interact with specific molecular targets can lead to the discovery of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Benzothiazole Core: The chloro group (Cl) at position 6 in the target compound is an electron-withdrawing substituent, which may enhance electrophilic reactivity compared to the methylsulfonyl (SO₂Me) group in the analog from . Trifluoromethyl (CF₃) in ’s compound provides strong electron-withdrawing effects and lipophilicity, contrasting with the chloro group’s moderate polarity .
Methoxy groups (e.g., in ’s dimethoxyphenyl derivative) increase electron density, which may reduce oxidative stability compared to nitro-substituted analogs .
Spectroscopic Comparisons: IR Spectroscopy: The nitro group (NO₂) in the target and compound 6c () shows asymmetric stretching near 1500–1535 cm⁻¹, while carbonyl (C=O) stretches appear at 1670–1682 cm⁻¹ . NMR Data: The 3-nitrophenyl moiety in compound 6c () causes deshielding in aromatic protons (δ 8.40–8.61 ppm), a trend likely mirrored in the target compound .
Biological Activity
(E)-N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-(3-nitrophenyl)prop-2-enamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its complex structure, featuring a benzothiazole ring, a nitrophenyl group, and a prop-2-enamide moiety, makes it a subject of interest in various biological and chemical research fields. This article explores its biological activity, focusing on antimicrobial, anticancer, and other potential therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 397.84 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Chlorination : Introduction of the chlorine atom using chlorinating agents like thionyl chloride.
- Alkyne Introduction : The prop-2-ynyl group is introduced via a Sonogashira coupling reaction with a terminal alkyne and a palladium catalyst.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that benzothiazole derivatives possess potential against various bacterial strains due to their ability to inhibit bacterial growth through interference with essential metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by activating specific pathways associated with cell death. The exact mechanism involves the modulation of signaling pathways that regulate cell proliferation and survival.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 20 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 18 | Activation of p53 pathway |
Other Biological Activities
In addition to its antimicrobial and anticancer properties, the compound may exhibit other bioactive effects:
- Anti-inflammatory Activity : Some studies suggest that benzothiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : The presence of the nitrophenyl group is hypothesized to contribute to antioxidant activity, potentially protecting cells from oxidative stress.
Case Studies
-
Study on Anticancer Effects :
- A study published in Cancer Letters highlighted the effectiveness of similar benzothiazole derivatives in inhibiting tumor growth in xenograft models. The study reported a reduction in tumor volume by up to 50% when treated with related compounds.
-
Antimicrobial Evaluation :
- A comparative study demonstrated that compounds with structural similarities showed significant activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as new antimicrobial agents.
Q & A
Q. What are the key considerations for synthesizing this compound?
The synthesis involves multi-step organic reactions, including cyclization, coupling, and functional group modifications. Critical parameters include solvent selection (e.g., DMF or dichloromethane for solubility ), temperature control to prevent side reactions, and catalyst use (e.g., Cu(I) for alkyne-azide cycloadditions ). Purity is monitored via TLC, and intermediates are characterized by IR/NMR .
Q. Which spectroscopic methods are optimal for structural characterization?
A combination of techniques is recommended:
Q. What are common degradation pathways under varying conditions?
The compound is susceptible to hydrolysis at the amide bond under acidic/basic conditions, forming carboxylic acid and amine derivatives . The nitro group may undergo reduction in the presence of catalysts (e.g., Pd/C), while the prop-2-ynyl group could oxidize under strong oxidizing agents . Stability studies should be conducted in controlled pH and temperature environments .
Advanced Research Questions
Q. How can hydrogen bonding patterns influence the crystal structure of this compound?
Hydrogen bonding governs molecular packing and stability. Graph set analysis (as per Etter’s rules ) can classify interactions (e.g., N–H···O or C–H···Cl). Directional H-bonds between the nitro group and benzothiazole NH may form infinite chains, impacting solubility and melting behavior . SHELX refinement is critical for resolving H-bond networks in crystallographic data.
Q. How to resolve contradictions in spectral data during structural confirmation?
Cross-validation is essential:
Q. What strategies optimize regioselectivity in reactions involving the prop-2-ynyl group?
Regioselectivity in alkyne reactions (e.g., cycloadditions) is controlled by:
Q. How does the nitro group influence electronic properties and reactivity?
The nitro group is strongly electron-withdrawing, reducing electron density on the benzothiazole ring. This enhances electrophilic substitution at meta positions and stabilizes charge-transfer complexes . Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reactive sites .
Q. How to design experiments to study biological interactions?
- In vitro assays : Fluorescence quenching or SPR to measure binding affinity to target proteins .
- Molecular docking : Use software (e.g., AutoDock) to model interactions with active sites, guided by crystallographic data .
- Metabolic stability : LC-MS/MS to track degradation in liver microsomes .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
Q. Why might biological activity vary across similar derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
